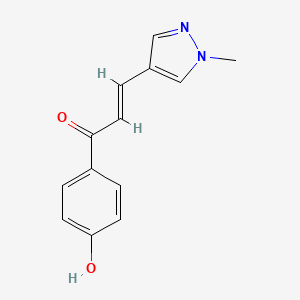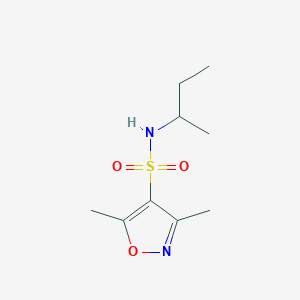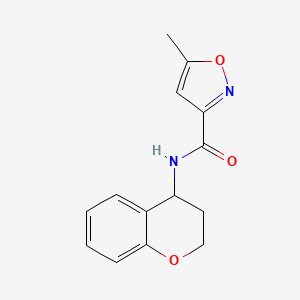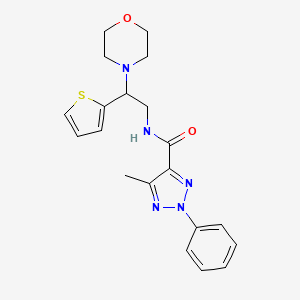
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. Curcumin has been widely studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is complex and involves multiple pathways. The compound has been shown to inhibit various enzymes and transcription factors involved in inflammation, such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-kB), and tumor necrosis factor-alpha (TNF-α). This compound also activates various signaling pathways involved in cell survival, such as the PI3K/Akt pathway, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. The compound has also been shown to have neuroprotective effects and to improve cognitive function in Alzheimer's disease patients. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. However, the compound has poor bioavailability, which limits its effectiveness in vivo. Additionally, this compound has poor stability and can degrade rapidly under certain conditions, making it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of (E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, including improving its bioavailability and stability, exploring its potential as a therapeutic agent for various diseases, and investigating its potential as a drug delivery system. Additionally, further research is needed to understand the complex mechanisms of action of this compound and its potential interactions with other drugs. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and biosynthesis. The most common method of synthesis is through the extraction of this compound from the rhizome of the Curcuma longa plant. The extraction process involves the use of solvents such as ethanol, methanol, or acetone to extract the compound from the plant material.
Aplicaciones Científicas De Investigación
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties in various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer effects, making it a promising therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-10(8-14-15)2-7-13(17)11-3-5-12(16)6-4-11/h2-9,16H,1H3/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFSIHWGBLPSSR-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)


![3-[[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462316.png)

![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
![3-amino-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7462365.png)
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)

![Phenyl-[1-(pyridine-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7462382.png)
![1-methyl-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7462389.png)
